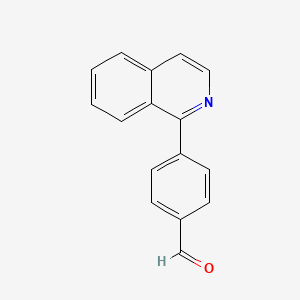![molecular formula C9H10ClN3 B12822726 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and N,N-dimethylation. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the chlorine and dimethyl groups.
5-Chloro-1H-benzo[d]imidazole: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethyl-1H-benzo[d]imidazole: Lacks the chlorine atom.
Uniqueness
5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine is unique due to the presence of both the chlorine atom and the N,N-dimethyl groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-N,N-dimethyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-13(2)9-4-8-7(3-6(9)10)11-5-12-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
UPPLIWMUOINTJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)N=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


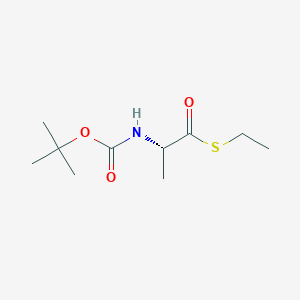

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
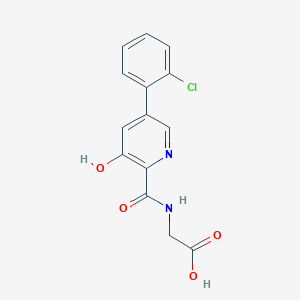
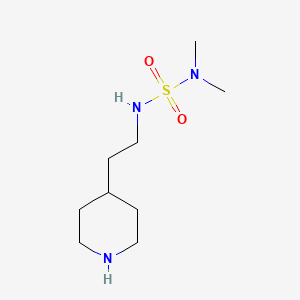
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
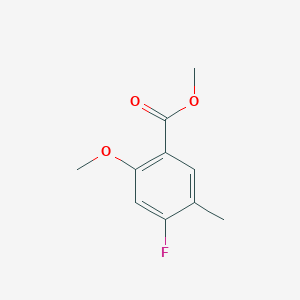
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)


![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)


